molecular formula C6H3BrFNO2 B1372893 6-Bromo-5-fluoropicolinic acid CAS No. 1052714-46-1

6-Bromo-5-fluoropicolinic acid

Cat. No. B1372893
CAS RN: 1052714-46-1
M. Wt: 220 g/mol
InChI Key: UVDJYBXHNFJTME-UHFFFAOYSA-N
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Description

6-Bromo-5-fluoropicolinic acid is a chemical compound with the CAS Number: 1052714-46-1 . It has a linear formula of C6H3BrFNO2 . The compound has a molecular weight of 220 .


Molecular Structure Analysis

The InChI code for 6-Bromo-5-fluoropicolinic acid is 1S/C6H3BrFNO2/c7-5-3(8)1-2-4(9-5)6(10)11/h1-2H,(H,10,11) . The compound has a molecular formula of C6H3BrFNO2 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 220 . It has a topological polar surface area of 50.2 Ų . The compound has a complexity of 167 .

Scientific Research Applications

Synthesis of Novel Compounds

  • 6-Bromo-5-fluoropicolinic acid has been used in the synthesis of novel compounds, particularly in the field of herbicide development. A study by Johnson et al. (2015) described the synthesis of 4-amino-5-fluoropicolinates via the cascade cyclization of fluoroalkyl alkynylimines with primary amines. This method enabled the synthesis of picolinic acids with alkyl or aryl substituents at the 6-position, showing potential as herbicides.

Chemical Synthesis Techniques

  • The compound has been involved in chemical synthesis techniques, such as in the preparation of fluoropyridines. As reported by Sutherland and Gallagher (2003), 5-bromo-2-fluoro-3-pyridylboronic acid, a related compound, was used in Suzuki reactions to produce various 3,5-disubstituted 2-fluoropyridines and 2-pyridones.

Anticancer Research

  • In the context of anticancer research, derivatives of 6-bromo-5-fluoropicolinic acid, such as 6-bromo-5-nitroquinoline, have been studied for their antiproliferative activity. Köprülü et al. (2018) found that 6-bromo-5-nitroquinoline exhibited significant antiproliferative activity compared to the reference drug 5-fluorouracil, suggesting its potential in cancer treatment Köprülü et al., 2018.

Pharmaceutical Synthesis

  • The compound also plays a role in the synthesis of pharmaceuticals. Nishimura and Saitoh (2016) described the telescoping process in synthesizing a key intermediate for drug discoveries, where 6-bromo-2-fluoro-3-methoxybenzaldehyde, a compound related to 6-bromo-5-fluoropicolinic acid, was used Nishimura & Saitoh, 2016.

Antimicrobial Activity

  • Some studies have investigated the antimicrobial properties of compounds related to 6-bromo-5-fluoropicolinic acid. For instance, the synthesis of N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide derivatives, which demonstrated potential antimicrobial activity, was reported by Babu et al. (2015) Babu et al., 2015.

Safety and Hazards

The compound has a GHS07 signal word of "Warning" . The hazard statements include H302-H315-H319-H335 . The precautionary statements include P261-P305+P351+P338 .

properties

IUPAC Name

6-bromo-5-fluoropyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFNO2/c7-5-3(8)1-2-4(9-5)6(10)11/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVDJYBXHNFJTME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1F)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40694846
Record name 6-Bromo-5-fluoropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40694846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1052714-46-1
Record name 6-Bromo-5-fluoropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40694846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 2-bromo-3-fluoro-6-methylpyridine (1.0 equiv.) in H2O (30 mL) was added potassium permanganate (1.0 equiv.). The solution was heated at 100° C. for 5 hours at which time more potassium permanganate (1.0 equiv.) was added. After heating for an additional 48 hours the material was filtered through celite (4 cm×2 inches) and rinsed with H2O (150 mL). The combined aqueous was acidified with 1N HCl to pH=4, extracted with ethyl acetate (200 mL), washed with NaCl(sat.), dried over MgSO4, filtered and concentrated to yield 6-bromo-5-fluoropicolinic acid (17%) as a white solid. LCMS (m/z): 221.9 (MH+); LC Rt=2.05 min.
Quantity
0 (± 1) mol
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30 mL
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Synthesis routes and methods II

Procedure details

2-Bromo-3-fluoro-6-methylpyridine (3.60 g, 18.9 mmol) was dissolved in 10 mL of pyridine in pressure tube. To this was added 50 mL of water, and the mixture was warmed to 85° C. Potassium permanganate (5.99 g, 37.9 mmol) was added, the tube was capped, and the mixture was stirred at 85° C. for 48 hours. The mixture was filtered through GF/F filter paper, and the filtrate was concentrated to about half volume under reduced pressure. The remaining material was acidified to pH 4 with 1M aqueous HCl and extracted with EtOAc. The combined organic extracts were dried over sodium sulfate and concentrated under reduced pressure to give 0.70 g of the title compound (17%).
Quantity
3.6 g
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10 mL
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50 mL
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5.99 g
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Reaction Step Three
Yield
17%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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